3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole
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Overview
Description
3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a pyrazine ring, and a chlorofluorophenyl group, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.
Scientific Research Applications
3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and pyrazine derivatives, such as:
Uniqueness
What sets 3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H11ClFN5S |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
2-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C14H11ClFN5S/c1-21-13(12-7-17-5-6-18-12)19-20-14(21)22-8-9-10(15)3-2-4-11(9)16/h2-7H,8H2,1H3 |
InChI Key |
BRXOJEOPNMGYHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=NC=CN=C3 |
Origin of Product |
United States |
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